Hederasaponin C

Description

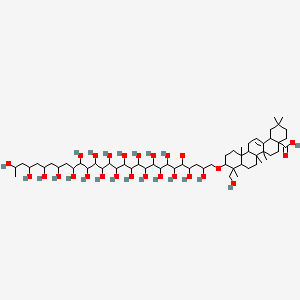

Structure

2D Structure

Properties

CAS No. |

27013-76-9 |

|---|---|

Molecular Formula |

C59H105O26- |

Molecular Weight |

1230.4 g/mol |

IUPAC Name |

1-[[8a-carboxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-2,4,6,7,8,9,10,11,12,13,14,15,16,17,18,19,20,22,24,26,28-henicosahydroxynonacosan-5-olate |

InChI |

InChI=1S/C59H105O26/c1-26(61)18-27(62)19-28(63)20-29(64)21-33(66)38(68)40(70)42(72)44(74)46(76)48(78)50(80)52(82)51(81)49(79)47(77)45(75)43(73)41(71)39(69)34(67)22-30(65)24-85-37-11-12-55(4)35(56(37,5)25-60)10-13-58(7)36(55)9-8-31-32-23-54(2,3)14-16-59(32,53(83)84)17-15-57(31,58)6/h8,26-30,32-52,60-68,70-82H,9-25H2,1-7H3,(H,83,84)/q-1 |

InChI Key |

IFJAJFCNDQNDIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(CC(CC(CC(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(CC(COC1CCC2(C(C1(C)CO)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C)O)O)[O-])O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Hederasaponin C: A Comprehensive Technical Guide to its Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hederasaponin C, a prominent triterpenoid (B12794562) saponin (B1150181), has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, spasmolytic, and secretolytic properties. This technical guide provides an in-depth overview of the natural origins of this compound, detailed methodologies for its extraction and quantification, and a comprehensive analysis of its molecular mechanisms of action, with a focus on relevant signaling pathways.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is Common Ivy (Hedera helix L.) , a member of the Araliaceae family.[1][2][3][4] The leaves of this evergreen climbing plant are particularly rich in this bioactive compound.[1][2][3][4] Other species within the Hedera genus, such as Hedera nepalensis, have also been identified as sources of this compound.[5] Additionally, the compound is sometimes referred to as Kalopanaxsaponin B, which has been isolated from the stem bark of Kalopanax pictus.

Quantitative Analysis of this compound in Hedera helix

The concentration of this compound in Hedera helix leaves can vary depending on factors such as the age of the leaf, the season of collection, and the geographical origin of the plant. The European Pharmacopoeia stipulates a minimum of 3.0% hederacoside C in dried ivy leaf.[6]

| Plant Part | Species | Method of Analysis | This compound Content (% w/w of extract or dry weight) | Reference |

| Leaves | Hedera helix | HPLC | 17.61% in spray-dried extract | |

| Leaves | Hedera helix | HPLC | 1.7-4.8% of triterpene saponins (B1172615) | [6] |

| Leaves | Hedera helix | HPLC | Hederacoside C contents varied from 0–14.63 mg/ml extract | [2] |

| Leaves (non-flowering branch) | Hedera helix | HPLC | 6.53% | [2] |

| Leaves (flowering branch, old) | Hedera helix | HPLC | 4.72% | [2] |

Experimental Protocols

Extraction of this compound from Hedera helix Leaves

Several methods have been established for the extraction of this compound from ivy leaves. The choice of method can influence the yield and purity of the final extract.

1. Maceration:

-

Protocol:

-

Air-dry and powder the leaves of Hedera helix.

-

Macerate the powdered leaves in 99.8% methanol (B129727) for seven days at room temperature.

-

Filter the mixture and evaporate the solvent from the filtrate under reduced pressure to obtain a thick residue.

-

Wash the residue repeatedly with petroleum ether to remove chlorophyll (B73375) and lipids.

-

Dissolve the resulting residue in methanol and add diethyl ether to precipitate the crude saponins.

-

2. Soxhlet Extraction:

-

Protocol:

-

Powder the dried leaves of Hedera helix.

-

Initially, extract the powder with chloroform (B151607) in a Soxhlet apparatus for 18 hours to remove lipids and pigments.

-

Extract the remaining plant material with 99.8% ethanol (B145695) for 15 hours.

-

Evaporate the ethanolic extract to dryness under reduced pressure.

-

Dissolve the residue in methanol and precipitate the saponins by adding diethyl ether.

-

Purification and Quantification

1. Column Chromatography:

-

Protocol:

-

Prepare a silica (B1680970) gel column.

-

Dissolve the crude saponin extract in a minimal amount of the initial mobile phase.

-

Apply the sample to the column.

-

Elute the column with a gradient of chloroform and methanol, gradually increasing the polarity.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

Combine fractions containing pure this compound.

-

2. High-Performance Liquid Chromatography (HPLC):

-

Protocol:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient system is typically used, for instance, starting with a mixture of water (with 0.1% acetic acid) and acetonitrile (B52724) (with 0.1% acetic acid) and gradually increasing the proportion of acetonitrile.[7]

-

Flow Rate: Approximately 1.0 mL/min.[7]

-

Detection: UV detection at 205 nm.

-

Quantification: this compound concentration is determined by comparing the peak area with that of a certified reference standard.

-

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects primarily through the modulation of key signaling pathways involved in inflammation. It is important to note that this compound often acts as a prodrug, being metabolized to the more active monodesmosidic saponin, α-hederin.

Anti-inflammatory Signaling Pathways

Recent studies have elucidated that this compound directly targets Toll-like receptor 4 (TLR4) to inhibit inflammatory responses.[8][9][10][11] This interaction initiates a cascade of downstream events that suppress inflammation.

1. Inhibition of NF-κB and MAPK Signaling:

-

This compound has been shown to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.[5][8][10][11]

-

By binding to TLR4, this compound prevents the downstream activation of key kinases such as IKK (IκB kinase) and MAPKs (including p38, ERK, and JNK).[8][10][11][12]

-

This inhibition prevents the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[12]

-

As a result, the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, is significantly reduced.[12][13]

2. Suppression of the NLRP3 Inflammasome:

-

This compound also attenuates the activation of the NLRP3 (NLR family pyrin domain containing 3) inflammasome.[9][13]

-

This is achieved through the regulation of the PIP2 (phosphatidylinositol 4,5-bisphosphate) signaling pathway, which is upstream of both NF-κB and NLRP3 activation.[9][13]

The following diagram illustrates the inhibitory effect of this compound on the TLR4-mediated inflammatory pathway.

Caption: this compound inhibits TLR4-mediated inflammatory signaling.

Signaling Pathways of the Active Metabolite, α-Hederin

α-Hederin, the active metabolite of this compound, has been shown to induce apoptosis and autophagy in cancer cells through distinct signaling pathways.

1. Hippo-YAP Signaling Pathway:

-

In hepatocellular carcinoma cells, α-hederin has been found to inhibit cell proliferation by upregulating the Hippo signaling pathway.[14]

-

This leads to the phosphorylation and subsequent inhibition of the transcriptional co-activator YAP (Yes-associated protein).[14]

2. AMPK/mTOR Signaling Pathway:

-

In colorectal cancer cells, α-hederin induces autophagic cell death.[15]

-

This is mediated by the activation of the AMPK (AMP-activated protein kinase) signaling pathway and subsequent inhibition of mTOR (mammalian target of rapamycin), a key regulator of cell growth and proliferation.[15]

The following diagram depicts a simplified overview of the signaling pathways modulated by α-hederin.

Caption: Signaling pathways modulated by α-hederin.

Experimental Workflow: From Plant Material to Bioactive Compound Analysis

The following diagram outlines a general workflow for the extraction, isolation, and analysis of this compound.

Caption: General experimental workflow for this compound.

Conclusion

This compound, primarily sourced from the leaves of Hedera helix, stands out as a triterpenoid saponin with significant therapeutic potential. Its anti-inflammatory effects are well-documented and are mediated through the inhibition of key inflammatory signaling pathways, including NF-κB and MAPK, via direct interaction with TLR4. The detailed experimental protocols for its extraction and quantification, as outlined in this guide, provide a solid foundation for further research and development. The elucidation of the signaling pathways of both this compound and its active metabolite, α-hederin, opens up new avenues for the development of novel therapeutics for a range of inflammatory and proliferative diseases. This comprehensive technical guide serves as a valuable resource for scientists and researchers dedicated to advancing our understanding and application of this promising natural compound.

References

- 1. HPLC profiling and quantification of active principles in leaves of Hedera helix L. | Semantic Scholar [semanticscholar.org]

- 2. ingentaconnect.com [ingentaconnect.com]

- 3. researchgate.net [researchgate.net]

- 4. HPLC profiling and quantification of active principles in leaves of Hedera helix L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. bibliotekanauki.pl [bibliotekanauki.pl]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. This compound ameliorates chronic obstructive pulmonary disease pathogenesis by targeting TLR4 to inhibit NF-κB/MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound inhibits LPS-induced acute kidney injury in mice by targeting TLR4 and regulating the PIP2/NF-κB/NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound ameliorates chronic obstructive pulmonary disease pathogenesis by targeting TLR4 to inhibit NF-κB/MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound ameliorates chronic obstructive pulmonary disease pathogenesis by targeting TLR4 to inhibit NF-κB/MAPK signaling pathways - ProQuest [proquest.com]

- 12. Anti-inflammatory effects of Hederacoside-C on Staphylococcus aureus induced inflammation via TLRs and their downstream signal pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Alleviates Lipopolysaccharide-Induced Acute Lung Injury In Vivo and In Vitro Through the PIP2/NF-κB/NLRP3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. α-Hederin Inhibits the Proliferation of Hepatocellular Carcinoma Cells via Hippo-Yes-Associated Protein Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. α-hederin induces autophagic cell death in colorectal cancer cells through reactive oxygen species dependent AMPK/mTOR signaling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Hederasaponin C in Hedera helix: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Hedera helix L., commonly known as English ivy, is a rich source of triterpenoid (B12794562) saponins (B1172615), with hederasaponin C being one of its most significant bioactive constituents. Renowned for its therapeutic properties, particularly in respiratory ailments, this compound has garnered considerable interest within the pharmaceutical and drug development sectors. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound in Hedera helix. It synthesizes current transcriptomic and metabolomic data to delineate the enzymatic steps from primary metabolites to the final complex glycoside. Detailed experimental protocols for the identification, quantification, and functional characterization of the involved enzymes and metabolites are presented. Furthermore, this guide includes quantitative data on metabolite distribution and gene expression, alongside visual representations of the biosynthetic pathway and experimental workflows, to serve as a comprehensive resource for researchers and professionals in the field.

Introduction

Triterpenoid saponins are a diverse class of natural products characterized by a core structure derived from the 30-carbon precursor, squalene. In Hedera helix, these compounds are pivotal to the plant's defense mechanisms and are the primary source of its medicinal properties. This compound, an oleanane-type saponin (B1150181), is a glycoside of hederagenin (B1673034). Its biosynthesis is a multi-step process involving a series of enzymatic reactions, including cyclization, oxidation, and glycosylation. Understanding this pathway is crucial for the metabolic engineering of Hedera helix to enhance the production of this compound and for the development of novel therapeutic agents.

The this compound Biosynthetic Pathway

The biosynthesis of this compound originates from the isoprenoid pathway, which produces the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized via the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways in the cytosol and plastids, respectively.

The subsequent steps leading to this compound are outlined below:

-

Squalene Synthesis: IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are then joined head-to-head by squalene synthase (SS) to produce squalene.

-

Cyclization of 2,3-Oxidosqualene (B107256): Squalene is epoxidized to 2,3-oxidosqualene by squalene epoxidase (SE) . The cyclization of 2,3-oxidosqualene is a critical branch point in triterpenoid biosynthesis. In the case of this compound, β-amyrin synthase (β-AS) catalyzes the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpene, β-amyrin.

-

Oxidation of β-Amyrin: The β-amyrin backbone undergoes a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases (CYPs).

-

C-28 Oxidation: A β-amyrin C-28 oxidase (a member of the CYP716A subfamily) catalyzes the three-step oxidation of the C-28 methyl group of β-amyrin to a carboxyl group, forming oleanolic acid.[1][2][3]

-

C-23 Hydroxylation: A oleanolic acid C-23 hydroxylase (a member of the CYP72A subfamily) introduces a hydroxyl group at the C-23 position of oleanolic acid to produce hederagenin.

-

-

Glycosylation of Hederagenin: The final steps in this compound biosynthesis involve the attachment of sugar moieties to the hederagenin aglycone, a process catalyzed by UDP-dependent glycosyltransferases (UGTs).

-

A specific UGT attaches an arabinopyranosyl group to the C-3 hydroxyl of hederagenin.

-

Another UGT then adds a rhamnopyranosyl group to the C-2' of the arabinopyranosyl moiety.

-

The complete biosynthetic pathway is illustrated in the diagram below.

Quantitative Data

Gene Expression Levels

Transcriptome analyses of Hedera helix have revealed differential expression of genes involved in triterpenoid saponin biosynthesis in various tissues. The table below summarizes the relative expression levels of key genes in leaves versus roots.

| Gene/Unigene ID | Putative Function | Relative Expression (Leaf vs. Root) | Reference |

| Unigene28345 | Squalene synthase (SS) | Higher in Leaves | [4][5] |

| Unigene31721 | Squalene epoxidase (SE) | Higher in Leaves | [4][5] |

| Unigene20478 | β-amyrin synthase (β-AS) | Higher in Leaves | [4][5] |

| CL123.Contig2 | CYP716A subfamily (β-amyrin C-28 oxidase) | Higher in Leaves | [4][5] |

| Unigene25819 | CYP72A subfamily (oleanolic acid C-23 hydroxylase) | Higher in Leaves | [4][5] |

| Unigene18743 | UDP-glycosyltransferase (UGT) | Higher in Leaves | [4][5] |

Metabolite Concentrations

The concentration of this compound and its precursors varies significantly between different tissues and under different environmental conditions.

| Metabolite | Tissue | Concentration Range | Reference |

| This compound | Leaves | 1.7 - 4.8% of dry weight | [6] |

| α-Hederin | Leaves | 0.1 - 0.3% of dry weight | [6] |

| Total Saponins | Leaves (ABA-treated) | Peak at 6h post-treatment | [7][8] |

| This compound | Roots | Not detected or very low levels | [4][5] |

Enzyme Kinetic Parameters (from Homologous Systems)

Specific kinetic parameters for the enzymes in the this compound biosynthetic pathway from Hedera helix have not yet been fully determined. The following table presents data from homologous enzymes in other plant species as a reference.

| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| β-amyrin C-28 oxidase (CYP716A52v2) | Panax ginseng | β-amyrin | Not reported | Not reported | [1][2] |

| β-amyrin C-28 oxidase (CYP716A244) | Eleutherococcus senticosus | β-amyrin | Not reported | Not reported | [3] |

Experimental Protocols

Gene Cloning and Heterologous Expression

This protocol describes the general workflow for cloning a candidate gene from Hedera helix and expressing it in a heterologous host, such as Saccharomyces cerevisiae (yeast), for functional characterization.

Methodology:

-

RNA Extraction: Total RNA is extracted from young leaves of Hedera helix using a commercial plant RNA extraction kit or a CTAB-based method.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

Gene Amplification: The full-length coding sequence of the target gene (e.g., a candidate CYP or UGT) is amplified from the cDNA by PCR using gene-specific primers designed based on transcriptome data.

-

Vector Ligation: The amplified PCR product is cloned into a yeast expression vector (e.g., pYES-DEST52) using restriction enzymes or a recombination-based cloning method.

-

Transformation and Plasmid Propagation: The ligation product is transformed into competent E. coli cells for plasmid amplification and sequence verification.

-

Yeast Transformation: The verified plasmid is transformed into a suitable S. cerevisiae strain (e.g., WAT11) using the lithium acetate (B1210297) method.

-

Protein Expression: Transformed yeast cells are grown in selective media and protein expression is induced according to the vector's promoter system (e.g., by adding galactose for the GAL1 promoter).

-

Microsome Isolation (for CYPs): For cytochrome P450 enzymes, which are membrane-bound, microsomes are isolated from the yeast cells by differential centrifugation.

In Vitro Enzyme Assays

4.2.1. Cytochrome P450 (e.g., β-amyrin C-28 oxidase) Assay

This assay is designed to determine the function of a candidate CYP enzyme by incubating it with its putative substrate and analyzing the reaction products.

Reaction Mixture:

-

Microsomes from yeast expressing the CYP of interest

-

Substrate (e.g., β-amyrin)

-

NADPH-cytochrome P450 reductase (if not co-expressed in yeast)

-

NADPH (cofactor)

-

Buffer (e.g., potassium phosphate buffer, pH 7.4)

Procedure:

-

The reaction is initiated by adding NADPH to the mixture.

-

The reaction is incubated at a specific temperature (e.g., 28-30°C) for a defined period (e.g., 1-2 hours).

-

The reaction is stopped by adding an organic solvent (e.g., ethyl acetate).

-

The products are extracted with the organic solvent.

-

The extracted products are derivatized (e.g., by methylation with diazomethane (B1218177) followed by silylation) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

-

The products are identified by comparing their mass spectra and retention times with those of authentic standards.[1]

4.2.2. UDP-Glycosyltransferase (UGT) Assay

This assay determines the ability of a candidate UGT to transfer a sugar moiety from a UDP-sugar donor to an acceptor molecule (e.g., hederagenin).

Reaction Mixture:

-

Purified recombinant UGT enzyme

-

Acceptor substrate (e.g., hederagenin)

-

UDP-sugar donor (e.g., UDP-arabinose, UDP-rhamnose)

-

Buffer (e.g., Tris-HCl, pH 7.5)

Procedure:

-

The reaction is initiated by adding the UGT enzyme.

-

The reaction is incubated at a specific temperature (e.g., 30-37°C) for a defined period.

-

The reaction is stopped, and the products are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The formation of the glycosylated product is monitored by comparing the chromatograms of the reaction mixture with those of the substrate and authentic standards.

-

Alternatively, a coupled-enzyme assay, such as the UDP-Glo™ Glycosyltransferase Assay, can be used to measure the release of UDP, which is proportional to enzyme activity.[9][10][11]

HPLC Quantification of this compound

This protocol provides a method for the quantitative analysis of this compound in Hedera helix extracts.

Sample Preparation:

-

Dried and powdered plant material (e.g., leaves) is extracted with a suitable solvent (e.g., methanol (B129727) or ethanol) using methods such as sonication or reflux.

-

The extract is filtered and, if necessary, subjected to solid-phase extraction (SPE) for cleanup.

-

The final extract is dissolved in the mobile phase for HPLC analysis.

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a modifier like formic acid or phosphoric acid).

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Detection: UV detector at a wavelength of around 205-210 nm.

-

Quantification: A calibration curve is generated using a certified reference standard of this compound.

Conclusion and Future Perspectives

The biosynthetic pathway of this compound in Hedera helix is a complex and highly regulated process. While significant progress has been made in identifying the key genes and enzymes involved, particularly through transcriptomic studies, further research is needed to fully elucidate the pathway. The detailed biochemical characterization, including the determination of kinetic parameters for all the enzymes, remains a key area for future investigation. A complete understanding of this pathway will not only provide insights into the chemical ecology of Hedera helix but also pave the way for the biotechnological production of this compound and the development of novel derivatives with enhanced therapeutic properties. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to advance our knowledge and utilization of this important medicinal compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The involvement of β-amyrin 28-oxidase (CYP716A52v2) in oleanane-type ginsenoside biosynthesis in Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. β-Amyrin synthase (EsBAS) and β-amyrin 28-oxidase (CYP716A244) in oleanane-type triterpene saponin biosynthesis in Eleutherococcus senticosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. De novo leaf and root transcriptome analysis to identify putative genes involved in triterpenoid saponins biosynthesis in Hedera helix L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. De novo leaf and root transcriptome analysis to identify putative genes involved in triterpenoid saponins biosynthesis in Hedera helix L. | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.jp]

- 11. UDP-Glo™ Glycosyltransferase Assay [promega.com]

Chemical structure and stereochemistry of Hederasaponin C.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hederasaponin C, a prominent triterpenoid (B12794562) saponin (B1150181) primarily isolated from Hedera helix (common ivy), has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, stereochemistry, and biological functions of this compound. Detailed experimental protocols for its isolation and purification are presented, alongside a comprehensive summary of its quantitative biological data. Furthermore, this document elucidates the molecular mechanism of action of this compound, with a particular focus on its role as an inhibitor of the Toll-like receptor 4 (TLR4) mediated NF-κB and MAPK signaling pathways, a key mechanism underlying its anti-inflammatory effects.

Chemical Structure and Stereochemistry

This compound, also known by its synonyms Hederacoside C and Kalopanaxsaponin B, is a complex glycosidic saponin. Its structure consists of a pentacyclic triterpenoid aglycone, hederagenin (B1673034), to which two sugar chains are attached.

The chemical formula of this compound is C₅₉H₉₆O₂₆, and its molecular weight is 1221.4 g/mol .[1][2]

Aglycone: The core of this compound is hederagenin, an oleanane-type triterpenoid.

Glycosidic Linkages:

-

A trisaccharide chain is attached to the carbon at position 28 (C-28) of the hederagenin backbone.

-

A disaccharide chain is linked to the carbon at position 3 (C-3) of the hederagenin backbone.[3]

Stereochemistry: The complete stereochemical configuration of this compound is defined by its IUPAC name: [(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate. This nomenclature precisely describes the stereochemistry at each chiral center within the hederagenin core and the sugar moieties.

The sugar units have been identified as α-L-rhamnopyranosyl, α-L-arabinopyranosyl, and β-D-glucopyranosyl moieties.[3]

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D chemical structure of this compound.

Quantitative Data

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅₉H₉₆O₂₆ | [1][2] |

| Molecular Weight | 1221.4 g/mol | [1][2] |

| Melting Point | 222 °C (decomposes) | [4] |

| Solubility | DMF: 15 mg/ml, DMSO: 5 mg/ml, Ethanol (B145695): 10 mg/ml | [4] |

Spectroscopic Data

Complete assignment of ¹H and ¹³C NMR spectra for this compound has been achieved through 2D-homonuclear and heteronuclear chemical shift correlations.[3] While the detailed spectral data with specific chemical shifts and coupling constants is available in specialized literature, a comprehensive table is not provided here due to restricted access to the full-text publications.

Biological Activity

| Activity | Assay | Result | Reference |

| Anti-inflammatory | Inhibition of IRAK1 kinase in LPS-stimulated macrophages | IC₅₀ not specified, effective at 5-10 µM | [5][6] |

| Anti-inflammatory | Reduction of carrageenan-induced hind paw edema in rats | 37% reduction at 0.02 mg/kg | [5][6] |

| Anti-inflammatory | Reduction of serum TNF-α and IL-1β in LPS-challenged mice | 60% and 65% reduction, respectively, at 5 mg/kg (i.p.) | [5][6] |

| Acetylcholinesterase Inhibition | IC₅₀ = 31.3 µM | [5][6] | |

| Antimutagenic | Inhibition of aflatoxin B1-induced mutagenicity in S. typhimurium | 21-67% inhibition at 0.5-5 µg | [5][6] |

Experimental Protocols

Isolation and Purification of this compound from Hedera helix Leaves

This protocol is a composite of methodologies described in the literature.[3][7]

1. Extraction:

-

Method A: Maceration

-

Grind dried leaves of Hedera helix to a fine powder.

-

Macerate the powdered leaves in 99.8% methanol (B129727) (ratio of 1:15 w/v) for seven days at room temperature.

-

Filter the extract and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Method B: Soxhlet Extraction

-

Extract the powdered leaves with chloroform (B151607) in a Soxhlet apparatus for 18 hours to remove lipids and pigments.

-

Extract the residue with 99.8% ethanol for 15 hours in a Soxhlet apparatus.

-

Evaporate the ethanolic extract to dryness. Dissolve the residue in methanol and precipitate the saponins (B1172615) by adding diethyl ether.

-

2. Column Chromatography:

-

Pack a glass column (e.g., 50 cm x 2.5 cm) with silica (B1680970) gel (0.063-0.200 mm) in chloroform.

-

Adsorb the crude extract onto a small amount of silica gel and apply it to the top of the column.

-

Elute the column with a gradient of chloroform and methanol, gradually increasing the polarity.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).

3. Thin Layer Chromatography (TLC):

-

Spot the collected fractions on silica gel TLC plates.

-

Develop the plates using a suitable solvent system (e.g., chloroform:methanol:water).

-

Visualize the spots by spraying with Liebermann-Burchard reagent and heating.

-

Combine fractions containing this compound based on the TLC profile.

4. Recrystallization:

-

Dissolve the purified this compound in a minimal amount of hot methanol.

-

Allow the solution to cool slowly to induce crystallization.

-

Filter and dry the crystals to obtain pure this compound.

Caption: Experimental workflow for the isolation of this compound.

Mechanism of Action: Inhibition of TLR4/NF-κB/MAPK Signaling

This compound has been shown to exert its anti-inflammatory effects by directly targeting the Toll-like receptor 4 (TLR4).[8][9] TLR4 is a key pattern recognition receptor that initiates an inflammatory cascade upon activation by ligands such as lipopolysaccharide (LPS). By binding to TLR4, this compound prevents the downstream activation of two major inflammatory signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.[8][10]

Inhibition of these pathways leads to a reduction in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), enzymes (e.g., COX-2, iNOS), and other inflammatory mediators.[5][6]

The following diagram illustrates the inhibitory effect of this compound on the TLR4 signaling pathway.

Caption: this compound inhibits the TLR4-mediated NF-κB and MAPK signaling pathways.

Conclusion

This compound is a well-characterized triterpenoid saponin with a defined chemical structure and stereochemistry. Its biological activities, particularly its anti-inflammatory properties, are attributed to its ability to inhibit the TLR4 signaling pathway. The detailed experimental protocols for its isolation and the wealth of quantitative data on its biological effects make it a valuable compound for further research and development in the fields of pharmacology and medicinal chemistry. This technical guide provides a solid foundation for scientists and researchers interested in exploring the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. caymanchem.com [caymanchem.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. NMR Tables [chemdata.r.umn.edu]

- 7. hmdb.ca [hmdb.ca]

- 8. rsc.org [rsc.org]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. scielo.br [scielo.br]

An In-depth Technical Guide to Hederasaponin C: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hederasaponin C, also known as Hederacoside C, is a triterpenoid (B12794562) saponin (B1150181) that has garnered significant attention in the scientific community for its diverse pharmacological activities.[1] Extracted primarily from plants of the Hedera genus (ivy), it is a key bioactive constituent responsible for many of the traditional medicinal uses of these plants.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an in-depth look at its mechanism of action, particularly its anti-inflammatory effects.

Physical and Chemical Properties

This compound is a complex glycoside with a hederagenin (B1673034) aglycone backbone. Its chemical structure consists of a pentacyclic triterpene core with multiple sugar moieties attached, contributing to its amphiphilic nature.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 14216-03-6 | [1] |

| Molecular Formula | C₅₉H₉₆O₂₆ | [1] |

| Molecular Weight | 1221.4 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 212-215 °C | [2] |

| Solubility | DMF: 15 mg/mLDMSO: 5 mg/mLEthanol: 10 mg/mLDMF:PBS (pH 7.2) (1:3): 0.25 mg/mL | [1] |

| Storage | Store at -20°C for long-term stability. | [1] |

Spectroscopic Data

The structural elucidation and confirmation of this compound rely on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The complete assignment of the ¹H and ¹³C NMR spectra of this compound has been achieved through 2D-NMR studies. These data are essential for the unambiguous identification of the compound.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 2: FT-IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3439 | Broad O-H stretching (hydrogen-bonded hydroxyl groups) |

| ~2937 | C-H asymmetric and symmetric stretching of CH₃ and CH₂ groups |

| ~1700 | C=O stretching of the ester carbonyl group |

| ~1647 | C=C stretching of the olefinic bond in the triterpene skeleton |

| ~1458, ~1365 | C-H bending of CH₃ and CH₂ groups |

| ~1122 | C-O-C stretching of the glycosidic ether linkages |

(Data compiled from a representative study on isolated hederacoside C)[2]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. In positive ion mode, the protonated molecule [M+H]⁺ is observed at m/z 1221.6313.[5] Fragmentation in MS/MS experiments primarily involves the sequential loss of sugar moieties from both the C-3 and C-28 positions of the aglycone, as well as water loss from the hederagenin core.[5][6]

Experimental Protocols

Extraction and Isolation of this compound from Hedera helix Leaves

The following protocol is a generalized method for the extraction and isolation of this compound.

-

Extraction:

-

Dried and powdered leaves of Hedera helix are macerated in 99.8% methanol (B129727) for seven days at room temperature.[2]

-

The methanolic extract is filtered and concentrated under reduced pressure to yield a thick residue.

-

The residue is washed with petroleum ether to remove chlorophyll (B73375) and other lipophilic substances.[2]

-

The washed residue is redissolved in methanol, and diethyl ether is added to precipitate the crude saponin mixture.[2]

-

-

Purification:

-

The crude saponin extract is subjected to column chromatography on silica (B1680970) gel.[2]

-

A gradient elution system is employed, starting with chloroform (B151607) and gradually increasing the polarity with methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a chloroform:methanol:water solvent system and visualized with Liebermann-Burchard reagent.[2][3]

-

Fractions containing this compound are pooled and further purified by preparative TLC or repeated column chromatography to obtain the pure compound.[2]

-

References

- 1. caymanchem.com [caymanchem.com]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. UHPLC‐Q‐TOF‐MS/MS Dereplication to Identify Chemical Constituents of Hedera helix Leaves in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Hederasaponin C: A Comprehensive Review of its Pharmacological Properties

A Technical Guide for Researchers and Drug Development Professionals

Hederasaponin C, a prominent triterpenoid (B12794562) saponin (B1150181) found in various medicinal plants including Hedera helix (common ivy) and Pulsatilla koreana, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth review of the current understanding of this compound's pharmacological properties, with a focus on its anti-inflammatory, anti-cancer, and antiviral effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of its molecular mechanisms of action.

Anti-inflammatory Properties

This compound exhibits potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[1][2][3] Its primary mechanism involves the inhibition of the MAPK/NF-κB and TLR4/NF-κB/NLRP3 inflammasome signaling cascades.[1][2][3]

Experimental Protocols

1. Carrageenan-Induced Rat Paw Edema Assay:

This in vivo model is used to assess the acute anti-inflammatory activity of this compound.

-

Animals: Male Wistar rats (180-220 g) are typically used.

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

The initial paw volume of the right hind paw is measured using a plethysmometer.

-

This compound is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[4]

-

After a specific period (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[5]

-

The percentage of inhibition of edema is calculated for each group relative to the control group.

-

2. Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages:

This in vitro assay evaluates the effect of this compound on the production of inflammatory mediators in immune cells.

-

Cell Line: Murine macrophage cell line RAW 264.7 or human THP-1 monocytes differentiated into macrophages are commonly used.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Inflammation is induced by adding LPS (e.g., 1 µg/mL).

-

After incubation (e.g., 24 hours), the cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and nitric oxide (NO).

-

Cytokine levels are quantified using ELISA kits, and NO production is measured using the Griess reagent.

-

Cell viability is assessed using the MTT assay to exclude cytotoxic effects.

-

Quantitative Data

| Assay | Model/Cell Line | Parameter | Concentration/Dose of this compound | Result | Reference |

| Carrageenan-Induced Paw Edema | Rat | Paw Edema Inhibition | 0.02 mg/kg (orally) | Effective in the second phase of inflammation | [4] |

| Staphylococcus aureus-induced inflammation | RAW 264.7 cells | Reduction of IL-1β, IL-6, TNF-α, IL-10 | 5, 10, 50 µg/mL | Dose-dependent reduction in cytokine expression | [1] |

| TNBS-induced colitis | Rat | Reduction of inflammatory cytokines | 0.625, 1.25, 2.5 mg/kg (i.p.) | Decreased levels of TNF-α, IL-6, IL-1β, CXCL-1, CXCL-2, and CXCL-5 | [1] |

| LPS-induced acute kidney injury | Mouse | Inhibition of TLR4 expression | Not specified | Inhibits TLR4 expression and activation of NF-κB and PIP2 signaling pathways | [2] |

| CSE + LPS-induced COPD model | A549 cells | Inhibition of phosphorylated proteins | Not specified | Inhibited the expression of TLR4, p-P65, p-IKKα/β, p-IκBα, p-JNK, p-ERK1/2, and p-P38 | [3] |

Signaling Pathways

Anti-cancer Properties

This compound has demonstrated significant anti-cancer effects, particularly in osteosarcoma, by inducing apoptosis and inhibiting cell proliferation, migration, and invasion.[6][7] These effects are mediated through the modulation of the intrinsic apoptosis pathway and the STAT3 signaling pathway.[6][7]

Experimental Protocols

1. Cell Viability Assay (MTT Assay):

This assay determines the effect of this compound on the viability and proliferation of cancer cells.

-

Cell Lines: Human osteosarcoma cell lines (e.g., MG63, U2OS).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

Cells are treated with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

-

After treatment, MTT reagent (0.5 mg/mL) is added to each well and incubated for 4 hours at 37°C.

-

The formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells.

-

2. Wound Healing (Scratch) Assay:

This assay assesses the effect of this compound on cancer cell migration.

-

Procedure:

-

Cells are grown to a confluent monolayer in 6-well plates.

-

A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.

-

The cells are washed to remove debris and then incubated with media containing different concentrations of this compound.

-

Images of the wound are captured at different time points (e.g., 0 and 24 hours).

-

The rate of wound closure is measured to determine the effect on cell migration.

-

3. Boyden Chamber Invasion Assay:

This assay evaluates the effect of this compound on the invasive potential of cancer cells.

-

Procedure:

-

The upper chamber of a Transwell insert is coated with Matrigel.

-

Cancer cells, pre-treated with this compound, are seeded in the upper chamber in serum-free medium.

-

The lower chamber is filled with medium containing a chemoattractant (e.g., 10% FBS).

-

After incubation (e.g., 24 hours), non-invading cells on the upper surface of the membrane are removed.

-

Invading cells on the lower surface are fixed, stained, and counted under a microscope.

-

4. Osteosarcoma Xenograft Mouse Model:

This in vivo model is used to evaluate the anti-tumor efficacy of this compound.

-

Animals: Immunocompromised mice (e.g., BALB/c nude mice).

-

Procedure:

-

Human osteosarcoma cells (e.g., MG63) are injected subcutaneously or orthotopically into the mice.

-

Once tumors are established, mice are randomly assigned to treatment and control groups.

-

This compound is administered to the treatment group (e.g., via intraperitoneal injection) at a specific dose and schedule.

-

Tumor growth is monitored regularly by measuring tumor volume.

-

At the end of the study, tumors are excised, weighed, and analyzed for markers of proliferation (e.g., PCNA) and apoptosis (e.g., cleaved caspase-3).[6]

-

Quantitative Data

| Assay | Cell Line | Parameter | Concentration of this compound | Result | Reference |

| Cell Proliferation | MG63 and U2OS cells | Inhibition of proliferation | Dose- and time-dependent | Suppressed proliferation | [6][7] |

| Apoptosis | MG63 cells | Induction of apoptosis | Not specified | Increased TUNEL-positive cells, cleaved-PARP, and cleaved-caspase 9 and 3 | [6] |

| Protein Expression | MG63 cells | Modulation of apoptosis-related proteins | Not specified | Increased p53, Bax, and p21; Reduced Bcl-2 | [6] |

| Signaling Pathway | MG63 cells | Inhibition of phosphorylation | Dose-dependent | Suppressed phosphorylation of ERK, JNK, p38 MAPK, and STAT3 | [6] |

Signaling Pathways

Antiviral Properties

Preliminary studies suggest that this compound and related compounds possess antiviral activity. Research has primarily focused on its effects against Enterovirus 71 (EV71). It is important to note that some studies investigate Hederasaponin B, a structurally similar saponin, which provides insights into the potential antiviral mechanisms of this class of compounds.[8]

Experimental Protocols

1. Cytopathic Effect (CPE) Reduction Assay:

This assay determines the ability of this compound to protect cells from virus-induced damage.

-

Cell Line: Vero cells are commonly used for EV71 studies.

-

Virus: Enterovirus 71 (subgenotypes C3 and C4a have been tested with related saponins).[8]

-

Procedure:

-

Vero cells are seeded in 96-well plates.

-

Cells are infected with EV71.

-

Immediately after infection, various concentrations of this compound are added.

-

The plates are incubated until a clear cytopathic effect is observed in the virus-infected control wells.

-

Cell viability is assessed using methods like the MTT assay to quantify the protective effect.

-

The EC50 (50% effective concentration) is calculated.

-

Quantitative Data

Note: The following data is for Hederasaponin B, a closely related compound.

| Virus | Cell Line | Parameter | EC50 | Reference |

| Enterovirus 71 (C3) | Vero cells | Antiviral Activity | 24.77 µg/ml | [8] |

| Enterovirus 71 (C4a) | Vero cells | Antiviral Activity | 41.77 µg/ml | [8] |

Proposed Mechanism of Action

The antiviral mechanism of hederasaponins is thought to involve the inhibition of viral capsid protein synthesis, as suggested by the reduced expression of the viral protein VP2.[8]

Conclusion

This compound is a promising natural compound with a broad spectrum of pharmacological activities. Its well-defined anti-inflammatory and anti-cancer properties, mediated through the modulation of critical cellular signaling pathways, make it a strong candidate for further preclinical and clinical investigation. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and conduct further studies to fully elucidate the therapeutic potential of this compound. Future research should focus on its bioavailability, pharmacokinetic profile, and safety in more complex in vivo models to pave the way for its potential translation into novel therapeutic agents.

References

- 1. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Establishment of Patient-Derived Xenograft Mouse Model with Human Osteosarcoma Tissues [jove.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. MTT (Assay protocol [protocols.io]

- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

The Multifaceted Biological Activities of Hederasaponin C: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Hederasaponin C, a prominent triterpenoid (B12794562) saponin (B1150181) found in various medicinal plants, including Hedera helix (common ivy) and Pulsatilla koreana, has garnered significant scientific interest for its diverse pharmacological properties. This technical guide provides an in-depth review of the current understanding of this compound's biological activities, focusing on its anticancer, anti-inflammatory, and antiviral effects. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the intricate signaling pathways modulated by this promising natural compound.

Anticancer Activity

This compound has demonstrated notable cytotoxic and pro-apoptotic effects across various cancer cell lines, with a primary mechanism involving the induction of intrinsic apoptosis and the modulation of key signaling pathways.

Quantitative Data: Cytotoxicity and Proliferation Inhibition

The anticancer effects of this compound have been quantified in several studies, primarily focusing on its impact on cell viability and proliferation.

| Cell Line | Cancer Type | Assay | Concentration/Dose | Effect | Reference |

| MG63 | Osteosarcoma | MTT Assay | 0, 1, 5, 10, 30, 50, 100 µM (48h) | Dose-dependent inhibition of cell proliferation | [1] |

| U2OS | Osteosarcoma | MTT Assay | 0, 1, 5, 10, 30, 50, 100 µM (48h) | Dose-dependent inhibition of cell proliferation | [1] |

| MG63 Xenograft | Osteosarcoma (in vivo) | Tumor Volume/Weight | Not specified | Attenuated tumorigenesis | [1] |

| Breast Cancer Cells | Breast Cancer | Cytotoxicity Assay | Dose- and time-dependent | Cytotoxic effects | [2] |

Experimental Protocols

This protocol is based on the methodology described for assessing the effect of this compound on osteosarcoma cell lines.[1]

-

Cell Seeding: Plate human osteosarcoma cells (MG63 or U2OS) in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 30, 50, and 100 µM) for a specified duration (e.g., 48 hours).

-

MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

This protocol outlines the procedure for detecting DNA fragmentation associated with apoptosis, as referenced in studies on this compound.[1]

-

Cell Culture and Treatment: Grow MG63 cells on coverslips and treat with different concentrations of this compound (e.g., 0, 1, 5, and 10 µM).

-

Fixation and Permeabilization: Fix the cells with a formaldehyde (B43269) solution, followed by permeabilization with a detergent-based solution (e.g., Triton X-100 in sodium citrate).

-

TUNEL Reaction: Incubate the cells with the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) reaction mixture, which contains TdT and fluorescently labeled dUTPs, to label the 3'-OH ends of fragmented DNA.

-

Microscopy: Mount the coverslips and observe the cells under a fluorescence microscope to visualize TUNEL-positive (apoptotic) cells.

Signaling Pathways

This compound exerts its anticancer effects by modulating several critical signaling pathways, primarily the intrinsic apoptosis pathway and the STAT3 signaling cascade.

This compound induces apoptosis through the mitochondrial pathway.[1][2] It upregulates the expression of pro-apoptotic proteins like p53 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and caspase-3, culminating in apoptotic cell death.[1][2]

References

- 1. Acute anti-inflammatory activity of four saponins isolated from ivy: alpha-hederin, hederasaponin-C, hederacolchiside-E and hederacolchiside-F in carrageenan-induced rat paw edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effects of Hederacoside-C on Staphylococcus aureus induced inflammation via TLRs and their downstream signal pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Hederasaponin C: A Technical Guide to its Discovery, Analysis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hederasaponin C, a triterpenoid (B12794562) saponin (B1150181), has garnered significant scientific interest due to its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and secretolytic activities. This technical guide provides a comprehensive overview of this compound, from its initial discovery and historical context to detailed experimental protocols for its isolation, characterization, and biological evaluation. The document summarizes key quantitative data, elucidates its mechanisms of action through detailed signaling pathway diagrams, and offers a resource for researchers and professionals in drug development and natural product chemistry.

Discovery and Historical Context

The journey of this compound began in the mid-20th century, a period marked by burgeoning interest in the chemical constituents of medicinal plants.

Initial Isolation and Structural Elucidation:

The first isolation of this compound is attributed to Japanese chemist Tatsuo Kariyone and his colleagues in 1956. They isolated the compound from the leaves of Hedera rhombea, a plant species native to East Asia, which is now considered a synonym of Fatsia japonica. Their seminal work laid the foundation for understanding the chemical nature of this saponin.

Primary Botanical Sources:

While first identified in Fatsia japonica, this compound is more commonly associated with and abundant in other plant species, which are now the primary sources for its extraction and study:

-

Hedera helix (Common Ivy): The leaves of the common ivy are a major and commercially utilized source of this compound. It is a key active component in many herbal preparations for respiratory ailments.[1]

-

Pulsatilla koreana (Korean Pasque Flower): The root of this traditional medicinal plant is a known source of this compound, where it is studied for its anti-cancer properties.[2]

-

Pulsatilla chinensis (Chinese Pulsatilla): Another traditional medicinal herb from which this compound has been isolated and investigated for its anti-inflammatory effects.[3]

The discovery and subsequent research into this compound are situated within the broader historical context of saponin research. Saponins (B1172615), named for their soap-like foaming properties in water, were initially recognized for these physical characteristics.[4] Early research focused on their isolation and basic characterization. The latter half of the 20th century saw significant advancements in chromatographic and spectroscopic techniques, which enabled the precise structural elucidation of complex saponins like this compound and spurred investigation into their biological activities.

Physicochemical Properties and Characterization

This compound is a bidesmosidic triterpenoid saponin. Its structure consists of a pentacyclic triterpene aglycone, hederagenin, with two sugar chains attached at different positions.

| Property | Value | Reference |

| Molecular Formula | C₅₉H₉₆O₂₆ | [5] |

| Molecular Weight | 1221.4 g/mol | [5] |

| CAS Number | 14216-03-6 | [5] |

| Melting Point | 212-215 °C | [6] |

Characterization Techniques:

-

Thin-Layer Chromatography (TLC): A preliminary identification method. Different solvent systems can be employed, and visualization is often achieved using reagents like Liebermann-Burchard, which is specific for steroids and triterpenes.[7]

-

High-Performance Liquid Chromatography (HPLC): The primary method for the quantification and purification of this compound. Reversed-phase columns (e.g., C18) with a gradient elution of acetonitrile (B52724) and water (often with a modifier like formic or acetic acid) are typically used, with detection at low UV wavelengths (around 205 nm).[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the definitive structural elucidation of this compound, allowing for the assignment of all protons and carbons in the molecule.[10]

-

Mass Spectrometry (MS): Techniques such as ESI-MS are used to determine the molecular weight and fragmentation patterns, further confirming the structure.[10]

Experimental Protocols

Extraction and Isolation of this compound from Hedera helix

This protocol describes a common method for the extraction and isolation of this compound from the dried leaves of Hedera helix.

Diagram of Experimental Workflow for this compound Isolation:

Caption: Workflow for the extraction and purification of this compound.

Methodology:

-

Extraction:

-

Defatting:

-

The residue is repeatedly washed with petroleum ether to remove chlorophyll (B73375) and lipids.[6]

-

-

Saponin Precipitation:

-

The defatted residue is redissolved in a minimal amount of methanol.

-

Diethyl ether is added gradually to precipitate the crude saponins. The precipitate is collected and dried.[6]

-

-

Purification by Column Chromatography:

-

The crude saponin extract is subjected to silica gel column chromatography.

-

A gradient elution system, such as chloroform:methanol:water, is used to separate the different saponins.

-

Fractions are collected and analyzed by TLC to identify those containing this compound.

-

-

Final Purification:

-

Fractions rich in this compound are pooled and may be further purified by preparative HPLC or recrystallization to yield the pure compound.

-

Quantification by HPLC

-

Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 205 nm

-

Standard: A known concentration of purified this compound is used to generate a calibration curve.

Biological Assays

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm.

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

-

Analyze the cells by flow cytometry.

-

Treat cells with this compound and prepare cell lysates.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-Bax, anti-Bcl-2, anti-β-actin).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Biological Activities and Quantitative Data

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory signaling pathways.

| Assay | Model | Treatment | Result | Reference |

| Carrageenan-induced paw edema | Rat | 0.02 mg/kg, p.o. | Effective in the second phase of inflammation | [11] |

| LPS-induced inflammation | Mouse model of acute kidney injury | 5 mg/kg, i.p. | Reduced serum levels of TNF-α and IL-1β | [12] |

| TLR4 Binding Affinity | Surface Plasmon Resonance (SPR) | N/A | Dissociation constant (KD) of 11.6 µM | [3] |

Anti-cancer Activity

This compound has demonstrated cytotoxic and pro-apoptotic effects in various cancer cell lines, particularly in osteosarcoma and breast cancer.

| Assay | Cell Line | Concentration | Effect | Reference |

| Cell Proliferation (MTT) | MG63 Osteosarcoma | 1-10 µM | Dose-dependent inhibition of proliferation | [13] |

| Apoptosis | MG63 Osteosarcoma | 1-10 µM | Increased cleaved PARP, cleaved caspase-9, and cleaved caspase-3 | [13] |

| Bax/Bcl-2 Ratio | MG63 Osteosarcoma | 1-10 µM | Increased Bax expression, decreased Bcl-2 expression | [13] |

| p-STAT3 Levels | MG63 Osteosarcoma | 1-10 µM | Dose-dependent decrease in STAT3 phosphorylation | [13] |

| Cell Viability (MTT) | MCF-7 Breast Cancer | 0.08-10 µg/ml | Dose- and time-dependent cytotoxicity | [14] |

Signaling Pathways

Inhibition of TLR4-mediated NF-κB and MAPK Signaling

This compound has been shown to directly bind to Toll-like receptor 4 (TLR4), an upstream receptor in inflammatory signaling.[3] This interaction prevents the binding of ligands like lipopolysaccharide (LPS), thereby inhibiting the downstream activation of both the NF-κB and MAPK pathways.

Caption: this compound inhibits the TLR4-mediated NF-κB and MAPK pathways.

Induction of Apoptosis via the Intrinsic Pathway and STAT3 Inhibition

In cancer cells, this compound induces apoptosis primarily through the intrinsic (mitochondrial) pathway. It also inhibits the STAT3 signaling pathway, which is often constitutively active in cancer and promotes cell survival and proliferation. The inhibition of STAT3 is linked to the upstream suppression of MAPK signaling.[13]

Caption: this compound induces apoptosis and inhibits STAT3 signaling.

Conclusion

This compound is a well-characterized triterpenoid saponin with a rich history and significant therapeutic potential. Its multifaceted biological activities, particularly its anti-inflammatory and anti-cancer effects, are mediated through the modulation of key signaling pathways such as TLR4/NF-κB/MAPK and STAT3. This guide provides a foundational resource for researchers, offering detailed methodologies and quantitative data to facilitate further investigation and potential drug development efforts centered on this promising natural compound. The continued exploration of this compound and its derivatives holds promise for the development of novel therapeutics for a range of diseases.

References

- 1. Anti-cancer effects of Hederoside C, a pentacyclic triterpene saponin, through the intrinsic apoptosis and STAT3 signaling pathways in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound ameliorates chronic obstructive pulmonary disease pathogenesis by targeting TLR4 to inhibit NF-κB/MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound ameliorates chronic obstructive pulmonary disease pathogenesis by targeting TLR4 to inhibit NF-κB/MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. [Chemical Components from Leaves of Fatsia japonica and Their Antitumor Activities in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Progress in Health Benefits of Hederagenin and Its Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Acute anti-inflammatory activity of four saponins isolated from ivy: alpha-hederin, hederasaponin-C, hederacolchiside-E and hederacolchiside-F in carrageenan-induced rat paw edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound inhibits LPS-induced acute kidney injury in mice by targeting TLR4 and regulating the PIP2/NF-κB/NLRP3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-cancer effects of Hederoside C, a pentacyclic triterpene saponin, through the intrinsic apoptosis and STAT3 signaling pathways in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Hederasaponin C: A Technical Guide on a Multifaceted Plant Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hederasaponin C, also known as Hederacoside C or Kalopanaxsaponin B, is a prominent triterpenoid (B12794562) saponin (B1150181) found in various medicinal plants, most notably in the leaves of English ivy (Hedera helix L.), but also in Pulsatilla koreana and Kalopanax pictus. As a plant metabolite, it plays a crucial role in the plant's defense mechanisms. In recent years, this compound has garnered significant attention from the scientific community for its diverse and potent pharmacological activities. These include significant anti-inflammatory, anticancer, antioxidant, and antiviral properties. Its mechanism of action is multifaceted, primarily involving the modulation of critical cellular signaling pathways such as NF-κB, MAPK, and STAT3. This technical guide provides a comprehensive overview of this compound, detailing its biosynthesis, physicochemical properties, and established biological activities. It includes a compilation of quantitative data, detailed experimental methodologies for its study, and visual representations of its molecular interactions and experimental workflows to serve as a valuable resource for researchers in pharmacology and drug development.

Physicochemical Properties and Structure

This compound is a complex glycoside with a pentacyclic triterpenoid aglycone core, hederagenin (B1673034). Its chemical structure and properties are fundamental to its biological activity.

-

Chemical Formula: C₅₉H₉₆O₂₆[1]

-

Molecular Weight: 1221.4 g/mol [1]

-

CAS Number: 14216-03-6[1]

-

Synonyms: Hederacoside C, Kalopanaxsaponin B[1]

-

Appearance: Typically a crystalline solid[1]

-

Solubility: Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Ethanol. Sparingly soluble in DMF:PBS (pH 7.2) solutions[1][2]

Biosynthesis of this compound (Aglycone Core)

This compound is synthesized in plants via the isoprenoid pathway. The process begins with the cyclization of 2,3-oxidosqualene (B107256) to form the β-amyrin skeleton. Subsequent oxidation and hydroxylation steps, catalyzed by cytochrome P450-dependent monooxygenases and other enzymes, lead to the formation of the hederagenin aglycone. Specifically, a key step involves the C-23 hydroxylation of oleanolic acid. Finally, glycosylation at various positions on the hederagenin core, mediated by glycosyltransferases, results in the formation of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's biological activities and pharmacokinetic properties.

Table 1: In Vitro Efficacy and Cytotoxicity

| Target/Assay | Cell Line | Parameter | Value | Reference |

| Acetylcholinesterase (AChE) | N/A | IC₅₀ | 31.3 µM | [1][2] |

| Porcine Pancreatic Elastase | N/A | IC₅₀ | 40.6 µM | [3] |

| Hyaluronidase | N/A | IC₅₀ | 280.4 µM | [3] |

| Cytotoxicity (Hoechst 33258) | Human ECV304 | IC₅₀ | > 164 µM | [4] |

| Cytotoxicity (MTT Assay) | L929 Fibroblasts | Biocompatible up to | 200 µg/mL | |

| Anti-proliferative (MTT Assay) | MG63 & U2OS Osteosarcoma | Concentration Range | 1-100 µM | [5] |

| Anti-inflammatory | RAW 264.7 Macrophages | Concentration Range | 5-50 µg/mL | [4] |

| Anti-inflammatory | Caco-2 Intestinal Epithelial | Concentration Range | 0.1-10 µM | [4] |

Table 2: In Vivo Efficacy in Animal Models

| Model | Species | Dosage | Effect | Reference |

| Carrageenan-induced Paw Edema | Rat | 0.02 mg/kg (oral) | 37% reduction in edema | [1][6] |

| LPS-induced Inflammation | Mouse | 5 mg/kg (i.p.) | 60% reduction in TNF-α, 65% reduction in IL-1β | [1][2] |

| Staphylococcus aureus-induced Mastitis | Mouse | 5, 10, 50 mg/kg (i.p.) | Attenuation of breast lesions | [4] |

| TNBS-induced Colitis | Rat | 0.625, 1.25, 2.5 mg/kg (i.p.) | Alleviation of enteritis | [4] |

Key Biological Activities and Mechanisms of Action

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects by targeting key signaling pathways. It has been shown to inhibit the activation of Toll-like Receptor 4 (TLR4), a critical receptor in the innate immune response to bacterial lipopolysaccharide (LPS). Downstream of TLR4, this compound suppresses the activation of the NF-κB and MAPK (p38, ERK, JNK) signaling pathways. This leads to a significant reduction in the production and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Anticancer Activity

In the context of oncology, this compound has demonstrated significant potential, particularly against osteosarcoma. Its primary anticancer mechanism involves the induction of apoptosis through the intrinsic (mitochondrial) pathway. It upregulates the expression of pro-apoptotic proteins like p53 and Bax, while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of caspase-9 and caspase-3, culminating in programmed cell death. Concurrently, this compound inhibits the phosphorylation and activation of the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes proliferation and survival. It also suppresses the migration and invasion of cancer cells, indicating anti-metastatic properties.[5]

Antioxidant and Other Activities

This compound has been reported to possess strong total antioxidant activity, effectively scavenging free radicals and inhibiting lipid peroxidation in linoleic acid emulsion systems. Furthermore, it has demonstrated inhibitory effects on the enzyme acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative disease research.[1][2]

Experimental Protocols and Methodologies

Extraction and Isolation

A common method for obtaining this compound from plant material, such as Hedera helix leaves, is as follows:

-

Preparation: Air-dry the plant leaves at approximately 40°C and grind them into a coarse powder.

-

Extraction:

-

Maceration (Method 1): Macerate the powdered leaves in 99.8% methanol (B129727) (e.g., 30g powder in 450 mL methanol) at room temperature for an extended period (e.g., 7 days), followed by filtration.

-

Soxhlet Extraction (Method 2): Alternatively, perform continuous extraction using a Soxhlet apparatus with 99.8% ethanol.

-

-

Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain a thick, crude extract.

-

Defatting: Wash the crude extract repeatedly with petroleum ether to remove chlorophyll (B73375) and lipids.

-

Purification (Column Chromatography):

-

Dissolve the defatted extract in a minimal amount of the initial mobile phase.

-

Load the solution onto a silica (B1680970) gel column.

-

Elute the column with a gradient of solvents, for example, a mixture of chloroform, methanol, and water, to separate the fractions.

-

-

Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) and compare with a this compound standard.

-

Final Purification: Combine the fractions containing pure this compound and evaporate the solvent to yield the isolated compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Hederacoside C | CAS 14216-03-6 | Cayman Chemical | Biomol.com [biomol.com]

- 3. Hederacoside C | CAS:14216-03-6 | Manufacturer ChemFaces [chemfaces.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Anti-cancer effects of Hederoside C, a pentacyclic triterpene saponin, through the intrinsic apoptosis and STAT3 signaling pathways in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acute anti-inflammatory activity of four saponins isolated from ivy: alpha-hederin, hederasaponin-C, hederacolchiside-E and hederacolchiside-F in carrageenan-induced rat paw edema [pubmed.ncbi.nlm.nih.gov]

The Amphiphilic Duel: A Technical Guide to the Core Nature of Triterpenoid Saponins

For Researchers, Scientists, and Drug Development Professionals

Triterpenoid (B12794562) saponins (B1172615), a diverse class of natural glycosides, stand at the forefront of scientific investigation due to their multifaceted biological activities. Their efficacy as potential therapeutic agents is intrinsically linked to their defining characteristic: an amphiphilic nature. This technical guide delves into the core principles of this dual chemical personality, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will explore the structural basis of their amphiphilicity, quantify their physicochemical behavior, detail the experimental protocols for their characterization, and visualize their impact on cellular signaling pathways.

The Dichotomous Architecture: A Structural Overview

Triterpenoid saponins are complex molecules composed of two distinct moieties, each with opposing affinities for water. This inherent duality is the foundation of their amphiphilic character.

-

The Lipophilic Heartwood: The Triterpenoid Aglycone (Sapogenin) : The non-polar backbone of the saponin (B1150181) is a C30 triterpenoid structure, also known as the aglycone or sapogenin. This rigid, hydrophobic scaffold is responsible for the molecule's affinity for lipids and non-polar environments. The structural diversity of the aglycone, which can be pentacyclic (like oleanane, ursane, or lupane (B1675458) types) or tetracyclic, significantly influences the overall lipophilicity and biological activity of the saponin.[1]

-

The Hydrophilic Canopy: The Glycosidic Chains : Covalently attached to the aglycone are one or more sugar chains, forming the glycone portion of the molecule. These hydrophilic chains, composed of monosaccharides such as glucose, galactose, rhamnose, and glucuronic acid, readily interact with water and aqueous environments. The number, length, and branching of these sugar chains dictate the saponin's water solubility and overall hydrophilic-lipophilic balance (HLB). Saponins are classified as monodesmosidic (one sugar chain), bidesmosidic (two sugar chains), or tridesmosidic based on the number of glycosidic chains attached to the aglycone.

This unique molecular architecture, with its spatially separated hydrophobic and hydrophilic domains, drives the self-assembly of triterpenoid saponins in solution, leading to the formation of micelles and a reduction in surface tension at interfaces.

Quantifying Amphiphilicity: Physicochemical Properties

The amphiphilic nature of triterpenoid saponins can be quantitatively described by several key physicochemical parameters. Understanding these values is crucial for predicting their behavior in various applications, from drug delivery systems to formulation science.

Table 1: Critical Micelle Concentration (CMC) of Selected Triterpenoid Saponins

The Critical Micelle Concentration (CMC) is the concentration at which saponin monomers in a solution begin to aggregate and form micelles. Above the CMC, the surface tension of the solution remains relatively constant. Lower CMC values indicate a greater tendency for micelle formation and higher surface activity.

| Triterpenoid Saponin | Source | CMC (g/L) | Temperature (°C) | Method |

| Escin | Aesculus hippocastanum | 0.3 - 0.4 | 25 | Surface Tensiometry |

| Quillaja Saponin | Quillaja saponaria | 0.5 - 1.5 | 25 | Surface Tensiometry |

| Tea Saponin | Camellia sinensis | 0.5 | 30 | Surface Tensiometry |

| Ginsenoside Re | Panax ginseng | 1.48 | 25 | Not specified |